molecular formula C20H32O4 B130707 (+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid CAS No. 867350-92-3

(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid

Cat. No. B130707
M. Wt: 336.5 g/mol
InChI Key: DNPZYIPMAWRQQE-BVILWSOJSA-N
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Description

(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid is a compound related to a family of biologically active lipids derived from arachidonic acid. These compounds are involved in various physiological and pathophysiological processes in the human body. The synthesis and study of such eicosanoids are crucial for understanding their roles in biological systems and for the development of therapeutic agents.

Synthesis Analysis

The synthesis of related eicosatetraenoic acids has been achieved through different routes. For instance, the stereospecific synthesis of 11S,12S-oxido eicosatetraenoic acid was accomplished from 2-deoxy-D-ribose using Horner-Emmons or Wittig condensation methods . Similarly, an enantiospecific route was developed for the synthesis of 11,12-dihydroxyeicosatetraenoic acids, which helped in elucidating the structure of compounds formed in human platelets . These synthetic approaches are essential for producing sufficient quantities of these compounds for further study.

Molecular Structure Analysis

The stereochemistry of these compounds is a critical aspect of their biological activity. For example, the major isomer of 14,15-dihydroxyeicosatetraenoic acid formed in human leukocytes was determined to have an erythro-14(R),15(S) configuration . The structural identification of 11,12-dihydroxyeicosatetraenoic acids synthesized with specific stereochemistry at the hydroxyl groups (11(R),12(S) and 11(S),12(S)) was also achieved, which is significant for understanding their function in human platelets .

Chemical Reactions Analysis

The biological activities of these eicosanoids are often linked to their chemical reactions in the body. For instance, the enzymatic conversion of 11,12-leukotriene A4 to 11,12-dihydroxy-5,14-cis-7,9-trans-eicosatetraenoic acid involves an epoxide hydrolase from guinea pig liver cytosol, indicating a specific metabolic pathway for these compounds . Understanding these reactions is vital for elucidating the roles of eicosanoids in biological systems.

Physical and Chemical Properties Analysis

The physical and chemical properties of eicosatetraenoic acids, such as solubility, stability, and reactivity, are influenced by their molecular structure. The stereochemistry and the presence of hydroxyl groups affect their interaction with biological membranes and enzymes, which in turn influences their biological activity. For example, the inhibitory effect of 14,15-dihydroxyeicosatetraenoic acid on leukotriene B4-induced superoxide anion generation in human neutrophils is a result of its specific chemical properties .

Scientific Research Applications

Synthesis and Metabolic Pathways

  • Synthesis of 11,12-leukotriene A4 : A method for preparing 11,12-leukotriene A4 from arachidonic acid using a biomimetic route has been established. This involves the synthesis of 12S-hydroperoxy-5Z,8Z,10E,14Z-eicosatetraenoic acid using 12-lipoxygenase of porcine leukocytes and conversion to epoxides with a conjugated triene structure (Kitamura et al., 1987).

  • Formation in Marine Organisms : The first isolation of 8-(R)-hydroxy-5Z, 9E, 11Z, 14Z-eicosatetraenoic acid [8-(R)-HETE] from a marine source, the pacific starfish Patiria miniata, has been reported. This suggests unique pathways of fatty acid metabolism in marine life (D’Auria et al., 1988).

  • Metabolism in Red Algae : In the marine red alga Gracilariopsis lemaneiformis, the conversion of arachidonic acid into the vicinal diol fatty acid 12R,13S-dihydroxy-5Z,8Z,10E,14Z-eicosatetraenoic acid has been observed, providing insights into the metabolism of oxylipins in algae (Gerwick et al., 1991).

Biological Activities and Mechanisms

  • Production in Yeast : Studies on the yeast Dipodascopsis uninucleata show that fatty acids with a 5Z,8Z-diene system yield 3-hydroxy-eicosapolyenoic acids, including 3R-hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid, highlighting the yeast's unique lipid metabolism (Venter et al., 1997).

  • Synthesis and Biological Activity in Human Platelets : The synthesis of 11,12-dihydroxyeicosatetraenoic acids in human platelets, their structural identification, and biological activity, have been studied, providing insights into their role in human physiology (Westlund et al., 1991).

  • LC-MS/MS Analysis in Human Plasma : A method for quantifying regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma was developed. This includes the identification of (±)11,12-dihydroxy-5Z,8Z,14Z-eicosatetraenoic acid, which can be useful in assessing endothelial function (Duflot et al., 2017).

Safety And Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes its toxicity, flammability, and any precautions that need to be taken while handling it.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or activity.


properties

IUPAC Name

(5Z,8Z,14Z,17Z)-11,12-dihydroxyicosa-5,8,14,17-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h3-4,6,8-10,12-13,18-19,21-22H,2,5,7,11,14-17H2,1H3,(H,23,24)/b4-3-,8-6-,12-9-,13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNPZYIPMAWRQQE-BVILWSOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
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(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
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(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid
Reactant of Route 6
(+/-)-11,12-dihydroxy-5Z,8Z,14Z,17Z-eicosatetraenoic acid

Citations

For This Compound
6
Citations
HY Kim - Clinical and molecular hepatology, 2021 - ncbi.nlm.nih.gov
The clinical phenotypes of nonalcoholic fatty liver disease (NAFLD) encompass from simple steatosis to nonalcoholic steatohepatitis (NASH) with varying degrees of fibrosis or cirrhosis. …
Number of citations: 37 www.ncbi.nlm.nih.gov
VR Thangapandi - Gut, 2021 - gut.bmj.com
Allelic imbalance analysis in human biopsies For homogenization of 5–10 mg frozen tissue and subsequent nucleic acid isolation, tubes with 1.4-mm ceramic beads (Precellys, …
Number of citations: 2 gut.bmj.com
DE Le, M García-Jaramillo, G Bobe… - Frontiers in …, 2021 - frontiersin.org
Background: While oxylipins have been linked to coronary artery disease (CAD), little is known about their diagnostic and prognostic potential. Objective: We tested whether plasma …
Number of citations: 9 www.frontiersin.org
W Wang - 2019 - scholarworks.umass.edu
Colon cancer is a major public health issue: it is expected to have 140,250 new cases and 50,630 deaths during 2018, making colon cancer the third most common type of cancer and …
Number of citations: 3 scholarworks.umass.edu
MH Spooner, M Garcia-Jaramillo, KD Apperson… - Plos one, 2023 - journals.plos.org
Background Nonalcoholic fatty liver disease (NAFLD) is a global health problem. Identification of factors contributing to the onset and progression of NAFLD have the potential to direct …
Number of citations: 6 journals.plos.org
G Ozturk, N Liang, M Bhattacharya, RC Robinson… - Dairy, 2022 - mdpi.com
This work investigates the composition of whey protein phospholipid concentrate (WPPC), an underutilized dairy stream, and reveals that it is a source of many bioactive compounds …
Number of citations: 1 www.mdpi.com

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